2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 888413-90-9
VCID: VC6082322
InChI: InChI=1S/C25H16ClFN2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30)
SMILES: C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl
Molecular Formula: C25H16ClFN2O5
Molecular Weight: 478.86

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

CAS No.: 888413-90-9

Cat. No.: VC6082322

Molecular Formula: C25H16ClFN2O5

Molecular Weight: 478.86

* For research use only. Not for human or veterinary use.

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide - 888413-90-9

Specification

CAS No. 888413-90-9
Molecular Formula C25H16ClFN2O5
Molecular Weight 478.86
IUPAC Name 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C25H16ClFN2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30)
Standard InChI Key GYORMEXUXYSEGS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 2-[7-(4-chlorobenzoyl)-8-oxo- dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide, reflecting its intricate substituent arrangement . Its molecular formula, C25H16ClFN2O5, corresponds to a molecular weight of 478.86 g/mol . The presence of chlorine (Cl) and fluorine (F) atoms at strategic positions enhances its potential for target-specific interactions, a common feature in bioactive molecules.

Structural Elucidation

The compound’s structure comprises:

  • A dioxolo[4,5-g]quinoline core fused with a 1,3-dioxole ring.

  • A 4-chlorobenzoyl group at position 7.

  • An 8-oxo substituent contributing to electron-deficient properties.

  • An N-(4-fluorophenyl)acetamide side chain at position 5.

The SMILES notation (C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl) and InChIKey (GYORMEXUXYSEGS-UHFFFAOYSA-N) provide precise descriptors for computational studies .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.888413-90-9
Molecular FormulaC25H16ClFN2O5
Molecular Weight478.86 g/mol
XLogP3-AA4.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5

Synthesis and Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but computed properties suggest moderate lipophilicity (XLogP3-AA = 4.7) , indicating preferential solubility in organic solvents. Stability under physiological conditions is uncharacterized, though the electron-withdrawing chloro and fluoro groups may enhance metabolic resistance.

CompoundTargetIC50/ActivityStructural Features
Subject CompoundUndeterminedNot reportedDioxoloquinoline, chloro/fluoro
Linezolid Bacterial ribosomeMIC: 1–4 μg/mLOxazolidinone, acetamide
Quinoline-thioacetamide α-Glucosidase0.18 μMQuinoline, thioacetamide

Computational and Pharmacokinetic Insights

ADME Profiling

PubChem-derived predictions indicate high gastrointestinal absorption but low blood-brain barrier permeation (Log Kp = -7.87 cm/s) . The compound is classified as a P-glycoprotein substrate, suggesting susceptibility to multidrug resistance mechanisms .

Research Gaps and Future Directions

Despite its intriguing architecture, the compound’s pharmacological profile remains largely unexplored. Priority research areas include:

  • In vitro enzyme inhibition assays (e.g., α-glucosidase, bacterial targets).

  • Synthetic optimization to improve solubility and reduce PAINS liabilities.

  • In vivo efficacy and toxicity studies in diabetic or infection models.

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